
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. This compound has been gaining attention in scientific research due to its potential therapeutic applications in treating various neurological disorders.
Mechanism of Action
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating brain activity. By inhibiting this enzyme, N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in seizures.
Biochemical and Physiological Effects:
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects on the brain. It increases the levels of GABA, which leads to a decrease in neuronal excitability and a reduction in seizures. It also enhances the activity of the GABAergic system, which plays a critical role in regulating anxiety and addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its high potency and selectivity for GABA aminotransferase inhibition. This makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one of the limitations of N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential therapeutic applications in treating anxiety disorders. Another area of interest is its potential use in combination with other drugs for the treatment of drug addiction. Additionally, further studies are needed to fully understand the long-term effects of N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide on the brain and its potential side effects.
In conclusion, N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in treating various neurological disorders. Its mechanism of action involves inhibiting the enzyme GABA aminotransferase, leading to an increase in GABA levels and a decrease in neuronal excitability. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multistep process involving the reaction of a pyrrolidine derivative with various reagents. The final product is obtained through a purification process involving column chromatography.
Scientific Research Applications
N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, N-(3-Carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in reducing seizures and preventing relapse in drug addiction.
properties
IUPAC Name |
N-(3-carbamoylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-16-7-5-15(6-8-16)22-11-13(10-17(22)23)19(25)21-14-4-2-3-12(9-14)18(20)24/h2-9,13H,10-11H2,1H3,(H2,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRWLCGHMZGZOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


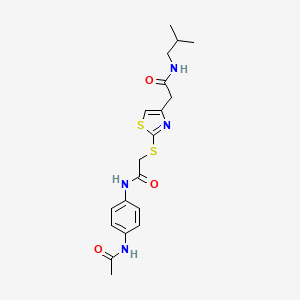

![N-(1-cyano-1-cyclopropylethyl)-2-{4-methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2387931.png)
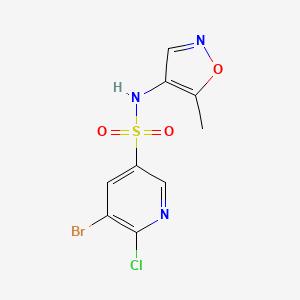
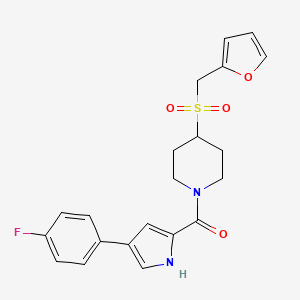


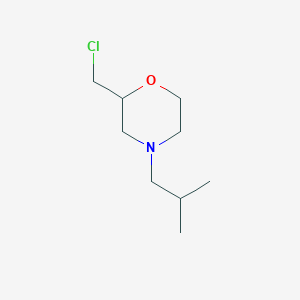
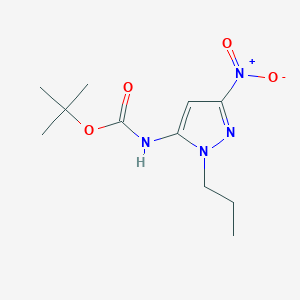
![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)
![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)
![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)
